N,N'-bis(3-pyridyl)thiourea

Description

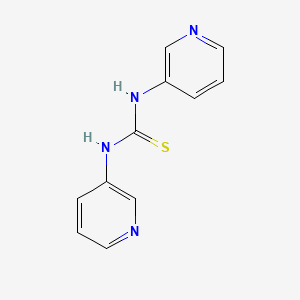

N,N'-Bis(3-pyridyl)thiourea is a heterocyclic thiourea derivative characterized by a thiourea backbone (NH–CS–NH) substituted with two 3-pyridyl groups at the nitrogen termini . Its molecular formula is C₁₂H₁₀N₄S, with a molecular weight of 242.30 g/mol. This compound is widely studied in coordination chemistry due to the pyridyl nitrogen atoms, which act as Lewis basic sites, enabling it to form stable complexes with transition metals like copper(I) . The 3-pyridyl substituents confer structural rigidity and influence the ligand’s coordination geometry, making it valuable in designing supramolecular architectures and catalytic systems .

Structure

3D Structure

Properties

IUPAC Name |

1,3-dipyridin-3-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTRQWDALQNNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-bis(3-pyridyl)thiourea can be synthesized through the reaction of 3-aminopyridine with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of 3-aminopyridine with isothiocyanates under mild conditions .

Industrial Production Methods: Industrial production of N,N’-bis(3-pyridyl)thiourea typically involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-pyridyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The pyridyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Alkylated or acylated derivatives of N,N’-bis(3-pyridyl)thiourea.

Scientific Research Applications

Organocatalysis

Organocatalytic Activity

BPTU derivatives, like many thiourea compounds, have been extensively studied for their ability to act as organocatalysts in organic transformations. The mechanism typically involves the formation of hydrogen bonds with substrates, stabilizing transition states and enhancing reaction rates. BPTU's structure allows it to participate effectively in various reactions, including:

- Aldol Reactions : BPTU has shown efficacy in catalyzing aldol reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.

- Michael Additions : Its ability to stabilize negative charges makes it a suitable catalyst for Michael addition reactions, crucial for synthesizing complex molecules.

Antimicrobial Properties

Antibacterial and Antifungal Activities

Recent studies have demonstrated that BPTU exhibits significant antibacterial and antifungal properties. Research indicates that compounds derived from BPTU can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within nanomolar ranges, indicating potent activity against resistant strains.

- Mechanism of Action : The antimicrobial activity is thought to be linked to the thiourea moiety's ability to disrupt cellular processes in microorganisms, potentially through interference with enzyme functions or membrane integrity.

Anti-Cancer Applications

Cytotoxicity Against Cancer Cells

BPTU derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies report that specific derivatives can induce apoptosis in cancer cells by activating caspase pathways. For instance:

- Mechanistic Insights : Compounds derived from BPTU have been shown to activate procaspase-3, leading to increased levels of active caspase-3 and subsequent apoptosis in cancer cells.

- Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while showing reduced cytotoxicity toward normal cells, making them promising candidates for further development as anticancer agents.

Coordination Chemistry

Metal Complexation

The ability of BPTU to form coordination complexes with various metals has opened avenues for its application in coordination chemistry. These complexes have potential uses in:

- Catalysis : Metal-BPTU complexes can serve as catalysts in various chemical reactions.

- Sensing Applications : Due to their chelating properties, BPTU derivatives are being explored as sensors for detecting metal ions or anions, which could be useful in environmental monitoring.

Summary of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organocatalysis | Catalyzes organic transformations through hydrogen bonding | Effective in aldol and Michael addition reactions |

| Antimicrobial Activity | Exhibits significant antibacterial and antifungal properties | Potent against S. aureus and E. coli |

| Anti-Cancer Applications | Induces apoptosis in cancer cells | Activates caspase pathways |

| Coordination Chemistry | Forms metal complexes with potential catalytic and sensing applications | Useful for environmental monitoring |

Mechanism of Action

The mechanism of action of N,N’-bis(3-pyridyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. This allows the compound to interact with various molecular targets, including enzymes and receptors. The hydrogen-bonding capability of the thiourea group plays a crucial role in stabilizing transition states and facilitating chemical reactions .

Comparison with Similar Compounds

N,N'-Bis(2-pyridyl)thiourea (Compound 10)

- Structure : Substituted with 2-pyridyl groups instead of 3-pyridyl.

- Coordination Behavior: Forms a 2D polymeric network with CuCl via μ-Cl and N/S-bridging, contrasting with the mononuclear or 1D structures of the 3-pyridyl analog .

- Electronic Effects : The 2-pyridyl orientation creates distinct metal-ligand bond angles, affecting catalytic activity and supramolecular assembly .

N-(3-Pyridyl)-N'-methylthiourea (Compound 4)

- Structure : One 3-pyridyl group and one methyl substituent.

- Applications : Acts as a simpler ligand for Cu(I) complexes, favoring 1:1 stoichiometry, but lacks the bidentate coordination versatility of the bis(3-pyridyl) derivative .

Phenyl-Substituted Thioureas with Electron-Withdrawing Groups

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner’s Thiourea)

- Structure : Features bulky 3,5-bis(trifluoromethyl)phenyl groups.

- Reactivity: The electron-withdrawing CF₃ groups enhance hydrogen-bond donor strength, making it a superior organocatalyst for asymmetric reactions compared to the pyridyl analog .

- Applications : Widely used in catalysis (e.g., Friedel-Crafts alkylation), whereas the bis(3-pyridyl) variant is more suited for metal coordination .

N,N'-Bis(4-chlorophenyl)thiourea

- Structure : Chlorine substituents on phenyl rings.

- Crystal Packing : Exhibits intermolecular N–H⋯S hydrogen bonds, unlike the N–H⋯N interactions observed in bis(3-pyridyl)thiourea .

- Biological Activity : Chlorophenyl derivatives show enhanced antimicrobial activity, a property less explored in pyridyl-substituted thioureas .

Hybrid Thiourea Derivatives

N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea

- Structure : Combines a 3-pyridyl group with a benzoyl moiety.

- Intramolecular Interactions : Stabilized by a six-membered hydrogen-bonded ring, reducing conformational flexibility compared to the bis(3-pyridyl) compound .

- Applications : Used in metal ion sensing, leveraging both thiourea and pyridyl coordination sites .

N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea]

- Structure : Chiral binaphthalene backbone with trifluoromethylphenyl-thiourea units.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Coordination Modes with Copper(I)

Q & A

Basic: What are the established synthetic routes for N,N'-bis(3-pyridyl)thiourea, and how can purity be optimized?

This compound is synthesized via condensation reactions between 3-aminopyridine and thiophosgene or via alternative thiocarbonyl transfer agents. A critical step is controlling reaction stoichiometry to avoid byproducts like mono-substituted thioureas. Recrystallization in polar aprotic solvents (e.g., DMF) under slow evaporation improves purity, as evidenced by single-crystal diffraction data confirming monoclinic packing (P2₁/c space group) in related thiourea derivatives . Purity can be verified via HPLC or NMR, with attention to residual solvent peaks.

Basic: How is the coordination behavior of this compound characterized in transition metal complexes?

This ligand exhibits ambidentate binding, coordinating via sulfur (thione) or nitrogen (pyridyl) donors. In copper(I) complexes, it forms 1:1 to 1:5 stoichiometries, with 1:1 being most common. Structural analysis via X-ray diffraction (using SHELX programs for refinement ) reveals mononuclear or polymeric architectures. For example, CuBr complexes adopt 1D polymeric chains via µ-S bridging, while CuCl forms 2D networks with mixed N/S coordination . Spectroscopic techniques (IR, UV-vis) identify ν(C=S) shifts (~1250 cm⁻¹) upon metal binding, confirming thioketo → thiolate tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.